molecular formula C11H8N2O2 B13681888 Methyl 4-cyano-1H-indole-3-carboxylate

Methyl 4-cyano-1H-indole-3-carboxylate

Cat. No.: B13681888
M. Wt: 200.19 g/mol
InChI Key: WCNPBWYQNMNVBY-UHFFFAOYSA-N
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Description

Methyl 4-cyano-1H-indole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a cyano group at the 4-position and a carboxylate group at the 3-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the reaction of 4-cyano-3-formylindole with methanol in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-cyano-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyano-1H-indole-4-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate

Uniqueness

Methyl 4-cyano-1H-indole-3-carboxylate is unique due to the specific positioning of the cyano and carboxylate groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 4-cyano-1H-indole-3-carboxylate

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)8-6-13-9-4-2-3-7(5-12)10(8)9/h2-4,6,13H,1H3

InChI Key

WCNPBWYQNMNVBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=CC=CC(=C21)C#N

Origin of Product

United States

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